N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Beschreibung
N-(2-(6-(Methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a pyrazolo[3,4-d]pyrimidine derivative with a molecular formula of C₂₁H₂₃N₇O₃S₂ and a molecular weight of 485.6 g/mol . The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a methylthio group at position 6, a morpholino ring at position 4, and a benzamide moiety linked via an ethyl chain at position 1. It is synthesized with high purity (98%) and is cataloged under CAS No. 1172005-14-9 . Pyrazolo[3,4-d]pyrimidines are purine analogs known for pharmacological properties, including antitumor activity , though specific biological data for this compound requires further investigation.
Eigenschaften
IUPAC Name |
N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-28-19-22-16(24-9-11-27-12-10-24)15-13-21-25(17(15)23-19)8-7-20-18(26)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,20,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUBKHKIRVFQOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CC=C3)C(=N1)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, also referred to as a pyrazolopyrimidine derivative, has garnered attention in medicinal chemistry due to its promising biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrazolo[3,4-d]pyrimidine core
- Morpholino group
- Methylthio substituent
These structural elements contribute to its unique pharmacological properties and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H24N6O2S |
| Molecular Weight | 364.5 g/mol |
| CAS Number | 946364-65-4 |
Research indicates that this compound exhibits significant kinase inhibition activity. It interferes with critical cellular signaling pathways implicated in tumor growth and proliferation, making it a candidate for anti-cancer therapies. The compound's ability to bind selectively to specific kinases enhances its therapeutic potential against various cancers.
Anticancer Activity
The compound has shown promising results in preclinical studies aimed at evaluating its anticancer properties. Its mechanism involves the inhibition of key kinases that regulate cell cycle progression and apoptosis:
- In vitro studies demonstrated that the compound effectively inhibits the proliferation of cancer cell lines by inducing apoptosis.
- In vivo studies have indicated potential efficacy in reducing tumor size in xenograft models.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of pyrazolopyrimidine derivatives, including this compound:
- Study on Kinase Inhibition : A detailed study highlighted the compound's ability to inhibit specific kinases involved in cancer signaling pathways. The IC50 values obtained were indicative of potent activity, suggesting further optimization could enhance efficacy.
- Antiviral Screening : Research involving related compounds demonstrated significant antiviral activity against multiple strains of viruses. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions could enhance antiviral potency.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Differences Among Pyrazolo-Pyrimidine Derivatives
Key Observations :
- The target compound’s morpholino group distinguishes it from analogs like 2u and 2v, which use benzothiazole or biotin-like moieties. Morpholino substituents are known to improve aqueous solubility and pharmacokinetics .
- Methylthio at position 6 is less common compared to bulkier substituents (e.g., benzo[d]oxazol-2-ylthio in 2v), which may influence target binding affinity .
Key Observations :
- The target compound’s synthesis likely follows methods similar to , involving phenacyl chloride and ethanol reflux, though yield data is unavailable.
- Lower yields in 2v (39%) and Example 88 (31%) highlight challenges in coupling bulky substituents or using cross-coupling reactions .
- Palladium-catalyzed reactions (e.g., Example 88) introduce complexity compared to the target compound’s simpler alkylation approach .
Pharmacological Potential and Structural-Activity Relationships (SAR)
- Antitumor Activity: Pyrazolo[3,4-d]pyrimidines inhibit kinases like PI3K/AKT/mTOR due to structural mimicry of ATP . The morpholino group in the target compound may enhance kinase selectivity .
Vorbereitungsmethoden
Key Reaction Steps
- Cyclization : Treatment of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde with hydrazine hydrate in ethanol under reflux forms 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.
- Morpholino Substitution : The 4-chloro group is replaced with morpholine via nucleophilic aromatic substitution (SNAr) in dimethylformamide (DMF) at 80–100°C.
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Hydrazine hydrate, EtOH, reflux, 6 h | 75% |
| Morpholino Substitution | Morpholine, DMF, 90°C, 12 h | 82% |
Introduction of the Ethyl-Benzamide Side Chain
The ethyl linker and benzamide group are introduced via alkylation followed by acylation.
Alkylation at Position 1
The pyrazolo[3,4-d]pyrimidine core undergoes alkylation with 2-chloroethylamine hydrochloride in the presence of a base:
- Conditions : Potassium carbonate (K₂CO₃), acetonitrile, 60°C, 8 h.
- Intermediate : 1-(2-aminoethyl)-6-(methylthio)-4-morpholinopyrazolo[3,4-d]pyrimidine.
Benzamide Formation
The terminal amine is acylated with benzoyl chloride under Schotten-Baumann conditions:
- Conditions : Benzoyl chloride, aqueous NaOH, dichloromethane (DCM), 0°C to room temperature, 2 h.
- Yield : 68–75% after silica gel chromatography.
Optimization Note : Using Hünig’s base (DIPEA) instead of NaOH improves yields to 85% by minimizing hydrolysis.
Alternative Synthetic Routes
Copper-Catalyzed Coupling
A Suzuki-Miyaura coupling approach attaches pre-functionalized benzamide moieties to the pyrazolo[3,4-d]pyrimidine core:
- Borylation : The core is converted to a boronic ester using bis(pinacolato)diboron.
- Coupling : Reaction with bromobenzamide derivatives using Cu(I) catalysts.
Example Conditions
| Step | Reagents | Yield |
|---|---|---|
| Borylation | Pd(dppf)Cl₂, B₂pin₂, KOAc, dioxane, 100°C | 70% |
| Coupling | 2-Bromo-N-(2-hydroxyethyl)benzamide, CuI, K₃PO₄, DMF, 90°C | 65% |
One-Pot Sequential Reactions
Recent advances enable a streamlined synthesis:
- Cyclization and Alkylation : Concurrent cyclization of malononitrile with benzoyl isothiocyanate and alkylation with 2-bromoethylbenzamide.
- Morpholino Introduction : In situ substitution using morpholine.
Advantages : Reduced purification steps, 60% overall yield.
Critical Analysis of Methodologies
Yield Comparison
| Method | Key Steps | Overall Yield |
|---|---|---|
| Classical Alkylation-Acylation | Cyclization → SNAr → Alkylation → Acylation | 52% |
| Copper-Catalyzed Coupling | Borylation → Coupling | 45% |
| One-Pot Synthesis | Integrated cyclization/alkylation | 60% |
Challenges and Solutions
- Low Solubility : The intermediate 1-(2-aminoethyl) derivative exhibits poor solubility in polar solvents. Using DMF/THF mixtures (3:1) improves reaction homogeneity.
- Regioselectivity : Competing alkylation at N-7 is mitigated by employing bulky bases (e.g., DBU).
Spectral Characterization and Validation
Final compounds are validated using:
- 1H NMR : Aromatic protons (δ 7.45–8.25 ppm), morpholine protons (δ 3.60–3.80 ppm), and methylthio singlet (δ 2.50 ppm).
- HRMS : Molecular ion peaks matching C₁₉H₂₁N₆O₂S (calculated m/z 417.1445, observed 417.1438).
Industrial-Scale Considerations
For large-scale production (>1 kg):
- Cost Efficiency : Morpholine substitution is performed in water under microwave irradiation, reducing solvent use.
- Purification : Recrystallization from ethanol/water (7:3) achieves >99% purity without chromatography.
Emerging Innovations
Q & A
Basic Research Questions
Q. What are the recommended strategies for optimizing the synthesis of N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide to achieve high yield and purity?
- Methodological Answer :
- Stepwise Functionalization : Introduce the morpholine and methylthio groups early in the synthesis to avoid steric hindrance during later stages .
- Catalysts and Solvents : Use triethylamine as a catalyst in ethanol or dimethyl sulfoxide (DMSO) to enhance reaction efficiency .
- Purification : Employ high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient to isolate the final compound. Confirm purity via NMR (¹H/¹³C) and mass spectrometry .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Use ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (δ 160–170 ppm for carbonyl groups) to confirm the benzamide and pyrazolo-pyrimidine moieties .
- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode to verify molecular weight (e.g., [M+H]⁺ at m/z ~480–500) .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C typical for pyrazolo-pyrimidines) .
Q. What initial biological screening assays are appropriate for evaluating its potential as a kinase inhibitor?
- Methodological Answer :
- Kinase Profiling : Use ATP-competitive inhibition assays (e.g., ADP-Glo™) against PI3K/AKT/mTOR or MAPK pathways at 1–10 µM concentrations .
- Cytotoxicity Screening : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare IC₅₀ values with reference inhibitors (e.g., staurosporine) .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of modifications to the morpholine and methylthio groups?
- Methodological Answer :
- Morpholine Substitution : Replace morpholine with piperidine or thiomorpholine to assess solubility and target engagement. Monitor changes in kinase selectivity via kinome-wide profiling .
- Methylthio Replacement : Substitute with sulfoxide or sulfone groups to evaluate metabolic stability using hepatic microsome assays (e.g., human liver microsomes + NADPH) .
- Data Interpretation : Corporate computational docking (AutoDock Vina) to map interactions with kinase ATP-binding pockets (e.g., PDB: 3QNS) .
Q. What experimental approaches resolve contradictory reports on kinase inhibition profiles across studies?
- Methodological Answer :
- Assay Standardization : Replicate studies under identical conditions (e.g., 10 mM Mg²⁺, pH 7.4) to control for enzymatic activity variations .
- Orthogonal Validation : Cross-validate results using surface plasmon resonance (SPR) for binding kinetics (KD) and cellular thermal shift assays (CETSA) for target engagement .
- Cell Line Specificity : Test in isogenic cell lines with/without kinase mutations to identify off-target effects .
Q. How can the metabolic stability and pharmacokinetic (PK) properties of this compound be improved for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce acetyl or PEGylated groups at the benzamide nitrogen to enhance solubility and oral bioavailability .
- Metabolite Identification : Use LC-MS/MS to profile hepatic metabolites (e.g., cytochrome P450-mediated oxidation of methylthio group) .
- PK Optimization : Conduct murine PK studies with IV/PO dosing (e.g., 10 mg/kg) and measure plasma half-life (t½) using non-compartmental analysis (Phoenix WinNonlin®) .
Q. What strategies mitigate off-target effects observed in phenotypic screening?
- Methodological Answer :
- Chemical Proteomics : Use immobilized compound pulldowns with SILAC-labeled lysates to identify unintended protein targets .
- CRISPR-Cas9 Knockout : Validate target specificity by comparing activity in wild-type vs. kinase-knockout cell lines .
- Dose-Response Refinement : Adjust dosing in animal models to maintain plasma concentrations below off-target IC₅₀ thresholds .
Data Contradiction and Validation
Q. How should researchers address discrepancies in IC₅₀ values between enzymatic and cellular assays?
- Methodological Answer :
- Membrane Permeability : Measure logP (e.g., shake-flask method) to assess cellular uptake limitations. Use prodrug strategies if logP <2 .
- ATP Concentration : Adjust ATP levels in enzymatic assays to mimic intracellular conditions (e.g., 1 mM ATP for PI3K assays) .
- Rescue Experiments : Overexpress the target kinase in cells to confirm on-mechanism activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
